3,5-Bis(4-methoxyphenyl)isoxazole
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Overview
Description
3,5-Bis(4-methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or its substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3,5-Bis(4-methoxyphenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-hydroxyphenyl)isoxazole
- 3,5-Bis(4-bromophenyl)isoxazole
- 3,5-Bis(4-chlorophenyl)isoxazole
Uniqueness
3,5-Bis(4-methoxyphenyl)isoxazole is unique due to the presence of methoxy groups on the phenyl rings. These methoxy groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
52751-67-4 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-17(21-18-16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
OFUJZKSPFSYMPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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